6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid
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Overview
Description
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has gained significant attention in various fields of research due to its unique chemical properties. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents under mild conditions . This process can be catalyzed by transition metals such as copper or palladium to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and substituted pyridines .
Scientific Research Applications
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)-5-fluoropyridine-2-carboxylic acid
- 6-(Difluoromethyl)-4-fluoropyridine-2-carboxylic acid
- 6-(Difluoromethyl)-5-chloropyridine-2-carboxylic acid
Uniqueness
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of both difluoromethyl and fluorine groups enhances its lipophilicity and metabolic stability compared to similar compounds .
Properties
IUPAC Name |
6-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTNCGHSYKYCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803666-08-1 |
Source
|
Record name | 6-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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